1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide
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Overview
Description
1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide is a synthetic organic compound characterized by a chromen-4-one backbone. The chromen-4-one scaffold is well-regarded in medicinal chemistry due to its biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. This particular compound is a hybrid structure containing chromen-4-one and piperidine carboxamide, possibly enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide involves multiple synthetic steps:
Formation of the chromen-4-one core: : Starting from a suitable precursor like a substituted phenol and coupling with an appropriate aldehyde under acid catalysis to form the chromen-4-one scaffold.
Methoxylation and Methylation: : Functionalization of the chromen-4-one with methoxy and methyl groups using reagents like methanol and methyl iodide, often under basic conditions.
Linking to Benzoyl Piperidine: : The chromen-4-one derivative is then coupled with 4-benzoyl piperidine using a reagent like carbodiimide to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis might be streamlined by optimizing reaction conditions such as solvent choice, temperature, and the use of catalysts to increase yield and purity. Continuous flow chemistry might be employed to handle multi-step synthesis more efficiently and safely.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : Transformation of the methoxy group to hydroxyl or carboxylic acid under strong oxidizing conditions.
Reduction: : Reduction of the ketone group to secondary alcohol using hydrides such as sodium borohydride.
Substitution: : The amide or methoxy groups may undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing nucleophiles such as amines or thiols, often in polar aprotic solvents like DMSO or DMF.
Major Products:
From Oxidation: : Products might include carboxylic acids or quinones.
From Reduction: : Products could be secondary alcohols or fully reduced chroman derivatives.
From Substitution: : Could form new derivatives with varied functional groups replacing the methoxy or amide moieties.
Scientific Research Applications
Chemistry: : 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide serves as a key intermediate in the synthesis of novel pharmacophores, studying its reactivity for creating new drug candidates.
Biology: : This compound might be explored for its effects on cellular pathways, particularly in cancer cell lines where chromen-4-one derivatives show cytotoxicity.
Medicine: : Given its structural features, it could act as an anti-cancer, anti-inflammatory, or neuroprotective agent, pending thorough pharmacological and toxicological studies.
Industry: : Beyond medicinal chemistry, its applications might extend to materials science for the development of specialty polymers or organic semiconductors.
Mechanism of Action
Molecular Targets and Pathways: 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide is likely to exert its biological effects by:
Inhibiting Enzymes: : Such as kinases involved in cell signaling pathways, particularly those governing cell growth and apoptosis.
Binding to Receptors: : Possibly interacting with hormone or neurotransmitter receptors, modulating their activity.
Antioxidant Pathways: : Scavenging free radicals and reducing oxidative stress, thus protecting cellular components from damage.
Comparison with Similar Compounds
7-methoxy-4-oxo-4H-chromene-3-carboxamide
1-(4-methoxybenzoyl)piperidine-4-carboxamide
2-methyl-4H-chromen-3-yl-methyl-piperidine-carboxamide
This compound's uniqueness lies in the combined attributes of both the chromen-4-one and piperidine carboxamide structures, making it a promising candidate for various scientific research avenues.
Properties
IUPAC Name |
1-[4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-14-22(21(27)19-8-7-18(30-2)13-20(19)31-14)32-17-5-3-16(4-6-17)24(29)26-11-9-15(10-12-26)23(25)28/h3-8,13,15H,9-12H2,1-2H3,(H2,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHNYEIDAWIYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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